molecular formula C18H13Cl2N3 B3036702 2-amino-1-(2,4-dichlorobenzyl)-4-phenyl-1H-pyrrole-3-carbonitrile CAS No. 400075-33-4

2-amino-1-(2,4-dichlorobenzyl)-4-phenyl-1H-pyrrole-3-carbonitrile

Cat. No. B3036702
CAS RN: 400075-33-4
M. Wt: 342.2 g/mol
InChI Key: SWWKJMBDZVGDRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-1-(2,4-dichlorobenzyl)-4-phenyl-1H-pyrrole-3-carbonitrile, commonly known as 2-APB, is a synthetic small molecule that has become widely used in scientific research. It is an agonist of the transient receptor potential (TRP) channels, which are a family of cationic channels that are involved in a variety of physiological processes. 2-APB has been used to study the roles of TRP channels in a variety of tissues and cell types, including neurons, smooth muscle and endothelial cells.

Mechanism of Action

2-APB is an agonist of 2-amino-1-(2,4-dichlorobenzyl)-4-phenyl-1H-pyrrole-3-carbonitrile channels, which are cationic channels that are activated by a variety of stimuli, including temperature, mechanical forces, and chemical agonists. When 2-APB binds to 2-amino-1-(2,4-dichlorobenzyl)-4-phenyl-1H-pyrrole-3-carbonitrile channels, it causes them to open, allowing ions to flow into the cell. This influx of ions can lead to a variety of physiological responses, including changes in cell calcium concentrations, changes in vascular tone, and changes in cell migration and differentiation.
Biochemical and Physiological Effects
2-APB has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to increase cell calcium concentrations, induce vasodilation, and promote cell migration and differentiation. In addition, it has been shown to reduce pain and inflammation, and to inhibit cell proliferation.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-APB in laboratory experiments is that it is a highly selective agonist of 2-amino-1-(2,4-dichlorobenzyl)-4-phenyl-1H-pyrrole-3-carbonitrile channels, which allows for the study of specific 2-amino-1-(2,4-dichlorobenzyl)-4-phenyl-1H-pyrrole-3-carbonitrile channels without affecting other channels. In addition, 2-APB is a relatively inexpensive and readily available compound, making it a useful tool for laboratory studies. However, 2-APB can be toxic in high concentrations, so it is important to use it with caution.

Future Directions

The use of 2-APB in scientific research has revealed a great deal about the roles of 2-amino-1-(2,4-dichlorobenzyl)-4-phenyl-1H-pyrrole-3-carbonitrile channels in various physiological processes, but there are still many unanswered questions. For example, further research is needed to better understand the mechanisms by which 2-APB affects 2-amino-1-(2,4-dichlorobenzyl)-4-phenyl-1H-pyrrole-3-carbonitrile channels, as well as how 2-amino-1-(2,4-dichlorobenzyl)-4-phenyl-1H-pyrrole-3-carbonitrile channels are involved in other physiological processes. Additionally, more research is needed to explore the potential therapeutic applications of 2-APB, such as the treatment of pain and inflammation. Finally, further research is needed to explore the potential toxicity of 2-APB and to develop strategies to reduce its toxicity.

Scientific Research Applications

2-APB has been used extensively in scientific research to study the roles of 2-amino-1-(2,4-dichlorobenzyl)-4-phenyl-1H-pyrrole-3-carbonitrile channels in various biological processes. For example, it has been used to study the role of 2-amino-1-(2,4-dichlorobenzyl)-4-phenyl-1H-pyrrole-3-carbonitrile channels in the regulation of vascular tone, the control of cell proliferation, and the regulation of cell calcium concentrations. In addition, 2-APB has been used to study the roles of 2-amino-1-(2,4-dichlorobenzyl)-4-phenyl-1H-pyrrole-3-carbonitrile channels in the regulation of pain and inflammation, as well as the regulation of cell migration and differentiation.

properties

IUPAC Name

2-amino-1-[(2,4-dichlorophenyl)methyl]-4-phenylpyrrole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2N3/c19-14-7-6-13(17(20)8-14)10-23-11-16(15(9-21)18(23)22)12-4-2-1-3-5-12/h1-8,11H,10,22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWWKJMBDZVGDRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN(C(=C2C#N)N)CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-1-(2,4-dichlorobenzyl)-4-phenyl-1H-pyrrole-3-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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